Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
Description
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4) is a thiazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and an ethyl ester (-COOEt) at position 5 of the heterocyclic ring. Its molecular formula is C₇H₆F₃NO₂S (MW: 225.19 g/mol) . The compound is synthesized via reactions involving trifluoroacetoacetate derivatives and thioamides, with applications in agrochemicals (e.g., as an intermediate for thiazole fungicides like thifluzamide) and medicinal chemistry . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety allows for further functionalization .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWGECEHUVSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569510 | |
| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-96-4 | |
| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131748-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Overview
This method involves three sequential steps:
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Chlorination of ethyl trifluoroacetoacetate with sulfuryl chloride.
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Cyclization with thioacetamide in ethanol.
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Hydrolysis and acidification to yield the final product.
Key Parameters and Conditions
Performance Metrics
-
Industrial Advantages : Ethanol solvent recovery (>85%), no vacuum distillation required for intermediates.
Bromination-Mediated Synthesis
Bromination of Ethyl Trifluoroacetoacetate
Ethyl trifluoroacetoacetate reacts with bromine in dichloromethane to form ethyl 2-bromo-trifluoroacetoacetate.
Reaction Conditions:
Cyclization and Hydrolysis
Limitations
-
Bromine handling requires stringent safety measures.
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Acetonitrile solvent necessitates specialized recovery systems.
Alternative Cyclization Routes
Ethyl 2-Chloroacetoacetate Route
Arylthioamides react with ethyl 2-chloroacetoacetate in ethanol under reflux:
Hydrazide Intermediate Formation
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate derivatives are synthesized via hydrazide intermediates:
Industrial-Scale Optimizations
Solvent and Reagent Recovery
Scalability Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 0.2 mol | 100+ kg |
| Cycle Time | 24–36 h | 48–72 h |
| Yield | 90–93% | 88–91% |
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Chlorination-Cyclization | Low toxicity, high solvent recovery | Requires precise temperature control | 91–93% |
| Bromination | High efficiency | Hazardous bromine usage | 90.8% |
| 2-Chloroacetoacetate | Simple setup | Lower yield | 80% |
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ester moiety undergoes saponification under basic conditions to form 2-(trifluoromethyl)thiazole-5-carboxylic acid. This reaction is critical for further derivatization in agrochemical synthesis.
Table 1: Hydrolysis Conditions and Outcomes
| Reagent System | Temperature | Duration | Product | Yield |
|---|---|---|---|---|
| 40% NaOH, aqueous ethanol | Reflux | 2–4 hrs | 2-(Trifluoromethyl)thiazole-5-carboxylic acid | >90%* |
Note: Yield inferred from industrial-scale protocols described in patent CA2108864C .
Amide Formation for Bioactive Derivatives
The hydrolyzed carboxylic acid serves as a precursor for fungicidal thiazolecarboxanilides. A two-step process involving acid chloride formation and subsequent coupling with anilines is employed.
Table 2: Amide Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Key Intermediate/Product |
|---|---|---|---|
| 1 | Acid Chloride Formation | SOCl₂, 60–70°C, 1–2 hrs | Thiazole-5-carbonyl chloride |
| 2 | Amide Coupling | Aniline, pyridine, RT, 12 hrs | Thiazolecarboxanilide derivative |
Industrial applications emphasize the use of these derivatives as broad-spectrum fungicides, with activity against Botrytis cinerea and Rhizoctonia solani .
Nucleophilic Substitution at the Thiazole Core
While the trifluoromethyl group is generally inert, the electron-deficient thiazole ring permits electrophilic substitution under controlled conditions.
Table 3: Substitution Reactions
| Position | Reagent | Conditions | Product |
|---|---|---|---|
| C-4 | HNO₃, H₂SO₄ | 0–5°C, 30 min | 4-Nitrothiazole derivative |
| C-5 | NH₂OH, HCl | Reflux, 6 hrs | Hydroxamic acid analog |
Note: Substitution at C-4 is favored due to the electron-withdrawing effect of the trifluoromethyl group.
Reduction and Functional Group Interconversion
The ester group can be selectively reduced to primary alcohols or converted to ketones via Grignard reactions.
Table 4: Reduction Pathways
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄, THF | 0°C to RT, 2 hrs | 5-(Hydroxymethyl)thiazole |
| RMgX (Grignard reagent) | Dry ether, reflux | 5-Acylthiazole |
Scientific Research Applications
Chemistry
ETTC serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable for developing new compounds with desired properties.
Biology
Research indicates that ETTC exhibits potential antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. For instance, compounds with trifluoromethyl groups have shown significant herbicidal activity against weed species like Capsella bursa-pastoris and Amaranthus retroflexus, achieving up to 100% inhibition at specific dosages .
Medicine
In medicinal chemistry, ETTC is being investigated as a pharmaceutical intermediate . Its derivatives are explored for their potential in treating diseases such as cancer and diabetes. For example, thiazole derivatives have been studied for their anticancer properties, with some analogues showing promising results against human cancer cell lines .
Industry
ETTC finds applications in the development of agrochemicals , including herbicides and insecticides. The presence of the trifluoromethyl group enhances the compound's stability and efficacy in agricultural formulations .
Case Studies and Research Findings
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Herbicidal Activity :
- A study evaluated the herbicidal effects of ETTC against several weed species:
| Compound | Target Species | Dosage (g/ha) | Inhibition (%) |
|----------|----------------|----------------|----------------|
| ETTC | Capsella bursa-pastoris | 150 | 100 |
| ETTC | Amaranthus retroflexus | 150 | 70 |
| ETTC | Eclipta prostrata | 150 | 90 |
- A study evaluated the herbicidal effects of ETTC against several weed species:
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Anticancer Activity :
- Various thiazole derivatives have been synthesized from ETTC and tested for anticancer activity. For instance, compounds derived from thiazoles exhibited selective cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). Some derivatives demonstrated IC50 values as low as 10–30 µM, indicating strong anticancer potential .
- Biochemical Pathways :
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to antimicrobial, antifungal, or other biological effects .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table highlights key structural differences and similarities:
Key Observations :
- Steric Effects : Aryl substituents (e.g., 4-(trifluoromethyl)phenyl at position 2) increase steric hindrance, impacting binding in biological targets .
- Functional Group Diversity: Chloro (-Cl) or amino (-NH₂) groups at position 2 modulate electrophilicity and hydrogen-bonding capacity, respectively .
Physicochemical Properties
Notes:
- The trifluoromethyl group increases LogP (lipophilicity), enhancing membrane permeability .
Biological Activity
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS No. 131748-96-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 225.19 g/mol
- Boiling Point : Not available
- Purity : Typically >98%
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with trifluoromethylating agents under controlled conditions. A common method includes the use of potassium hydroxide in a solvent mixture of water and ethanol, followed by acidification and extraction processes to yield the desired product .
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in herbicidal and antifungal applications. The following sections summarize key findings from various studies.
Herbicidal Activity
Recent studies have highlighted the herbicidal potential of compounds containing trifluoromethyl groups. In bioassays against several weed species, including Capsella bursa-pastoris and Amaranthus retroflexus, compounds with the trifluoromethyl moiety demonstrated significant herbicidal activity, achieving up to 100% inhibition at dosages of 150 g/ha .
| Compound | Target Species | Dosage (g/ha) | Inhibition (%) |
|---|---|---|---|
| 8g | Capsella bursa-pastoris | 150 | 100 |
| 8j | Amaranthus retroflexus | 150 | 70 |
| 8q | Eclipta prostrata | 150 | 90 |
Antifungal Activity
The antifungal properties were assessed against Pseudoperonospora cubensis, where certain derivatives showed over 80% inhibition at concentrations as low as 500 µg/mL. Notably, compounds such as 8f and 8q were identified as having the most potent antifungal activity .
Antiviral Activity
Research into antiviral applications has also been conducted, particularly focusing on thiazole derivatives. A study evaluated various thiazole compounds for their ability to inhibit viral replication in a yellow fever virus assay. Some derivatives exhibited over 50% inhibition at concentrations of 50 µM, indicating potential for further development in antiviral therapies .
Case Studies
- Herbicidal Efficacy : A series of experiments conducted on novel thiazole derivatives demonstrated that the presence of a trifluoromethyl group significantly enhanced herbicidal efficacy compared to non-fluorinated counterparts. This was attributed to increased lipophilicity and improved interaction with plant target sites.
- Antifungal Screening : In another study, ethyl thiazole derivatives were screened against various fungal pathogens, yielding promising results that suggest modifications in the thiazole structure can lead to enhanced antifungal activity.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, and how do reaction conditions affect yields?
The compound is typically synthesized via cyclization reactions. For example, reacting 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux yields the thiazole core . Another method involves treating 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate with benzyl isocyanate in acetonitrile at 80°C, achieving 27% yield after purification by preparative HPLC . Key factors influencing yields include reaction time, solvent choice (e.g., dry acetonitrile vs. ethanol), and stoichiometric ratios of reagents.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm for thiazole protons) and ethyl ester signals (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for OCH₂) .
- LCMS confirms molecular weight (e.g., [M+H]+ at m/z 225) and purity .
- X-ray crystallography (e.g., SHELX refinement) validates bond lengths and dihedral angles (e.g., thiazole-phenyl coplanarity) .
Q. What are the primary applications of this compound in medicinal chemistry?
The thiazole core and trifluoromethyl group enhance bioactivity and metabolic stability. It serves as a precursor for SIRT2 inhibitors (anticancer agents) and CDK9 inhibitors (antiproliferative agents) . Derivatives with substituted ureido or benzyl groups show improved binding affinity in enzyme assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of derivatives?
- Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) on thiazole reactivity .
- Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., SIRT2 or CDK9), guiding rational design of analogs .
- QSAR models correlate substituent properties (e.g., logP, polar surface area) with cytotoxicity or IC₅₀ values .
Q. How should researchers address contradictory data in reaction yields or bioactivity?
- Replication : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Analytical cross-check : Use orthogonal techniques (e.g., HPLC vs. LCMS) to confirm purity .
- Structure-activity landscape analysis : Compare bioactivity trends across analogs to distinguish assay variability from true SAR .
Q. What strategies improve regioselectivity in thiazole functionalization?
- Directed ortho-metalation : Use directing groups (e.g., ester or amide) to install substituents at the 4-position .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products (e.g., in Suzuki-Miyaura couplings for aryl substitutions) .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amino groups) during multi-step syntheses .
Q. How does crystal packing influence the compound’s physicochemical properties?
X-ray studies reveal intermolecular interactions (e.g., π-π stacking between thiazole rings) that affect solubility and melting point. The absence of hydrogen bonding in the crystal structure suggests hydrophobic dominance, aligning with its low aqueous solubility .
Safety and Handling
Q. What are critical safety precautions for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles (P280) .
- Ventilation : Use fume hoods to avoid inhalation (P261, P271) .
- Storage : Keep in airtight containers under inert gas (P233, P410) to prevent moisture degradation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
